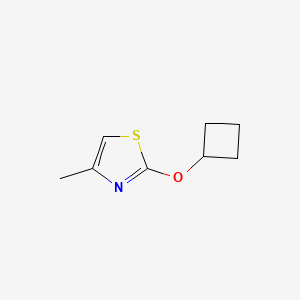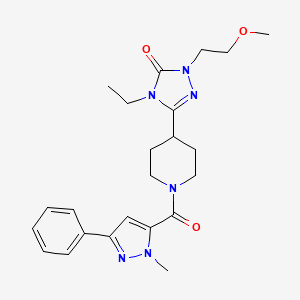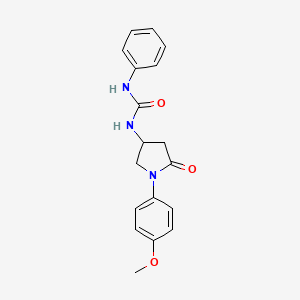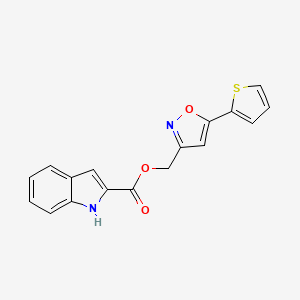![molecular formula C22H17FN2S B2511283 3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 691868-93-6](/img/structure/B2511283.png)
3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized and analyzed using vibrational spectroscopic techniques such as FT-IR and FT-Raman. The structural characteristics of these compounds are typically determined using density functional theory (DFT) and are found to be in agreement with X-ray diffraction (XRD) results when available. The synthesis process likely involves the formation of the pyrimidine ring followed by the attachment of the benzylsulfanyl and phenyl groups through appropriate chemical reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been optimized using DFT, and the geometrical parameters obtained from these studies are consistent with experimental data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are reported, providing information on the electronic properties of the molecule. Additionally, a detailed picture of the molecule's interactions is obtained from natural bond orbital (NBO) analysis, which helps in understanding the charge delocalization within the molecule .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is inferred from molecular electrostatic potential (MEP) plots. These plots indicate possible sites for electrophilic and nucleophilic attacks, such as the cyano group (CN), nitrogen atom of the pyrimidine ring, and sulfur atoms. The MEP analysis suggests that the negative regions are related to electrophilic reactivity, while the positive regions are associated with nucleophilic reactivity. This information is vital for predicting how the compound might interact with other molecules or enzymes during chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one have been predicted using theoretical methods. The nonlinear optical properties are reported, which could be indicative of the compound's potential applications in materials science. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has been analyzed using NBO analysis. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their potential use as chemotherapeutic agents. The vibrational spectral analysis provides further insights into the stability and conformational preferences of the molecule .
科学的研究の応用
Crystal Structure and Synthesis
- 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile and its derivatives are subject to synthesis and crystal structure determination. For instance, similar compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile have been synthesized, and their crystal structures determined using X-ray diffraction techniques (Moustafa & Girgis, 2007).
Biological and Medicinal Applications
- Compounds with a similar structural framework have been synthesized and studied for their potential biological activities. For example, the synthesis of 3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, which has been explored for its biological properties (Mo, Wen-yan, He, & Hong-wu, 2007).
Chemical Synthesis and Derivatives
- The compound and its derivatives are used in chemical synthesis. For instance, similar derivatives like 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been synthesized for various applications, including the creation of new molecular frameworks (Miszke et al., 2008).
Advanced Material Applications
- Derivatives of this compound are used in the development of advanced materials. For example, iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands based on similar structures have been developed for photoluminescence applications (Constable et al., 2014).
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2S/c23-17-11-9-15(10-12-17)14-26-22-20(13-24)18-7-4-8-19(18)21(25-22)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNPVSMQUUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)




![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)


![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)
